![molecular formula C7H20O3Si2 B14405885 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol CAS No. 88221-32-3](/img/structure/B14405885.png)
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol is a siloxane derivative known for its unique chemical properties and applications. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Méthodes De Préparation
The synthesis of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by platinum-based catalysts. The industrial production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of silanol groups.
Reduction: The compound can act as a reducing agent in the presence of platinum catalysts, converting carboxamides to amines.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bonds are replaced by other functional groups
Applications De Recherche Scientifique
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol has several applications in scientific research:
Chemistry: It is used as a monomer in the production of silicone polymers and resins.
Biology: The compound’s stability makes it useful in various biological assays and experiments.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of non-aqueous polymers and as a laboratory reagent
Mécanisme D'action
The mechanism of action of 1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound are reactive and can form new bonds with various substrates, facilitated by catalysts such as platinum. This reactivity is crucial for its role in reducing agents and polymer synthesis .
Comparaison Avec Des Composés Similaires
1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol can be compared with other siloxane derivatives such as:
1,1,3,3-Tetramethyldisiloxane: Similar in structure but lacks the propan-2-yl group.
Hexamethyldisiloxane: Contains six methyl groups and is used in similar applications.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions .
These comparisons highlight the unique functional groups in this compound that contribute to its specific reactivity and applications.
Propriétés
Numéro CAS |
88221-32-3 |
|---|---|
Formule moléculaire |
C7H20O3Si2 |
Poids moléculaire |
208.40 g/mol |
Nom IUPAC |
hydroxy-methyl-propan-2-yloxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C7H20O3Si2/c1-7(2)9-12(6,8)10-11(3,4)5/h7-8H,1-6H3 |
Clé InChI |
RQPLPTIZCHHJAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



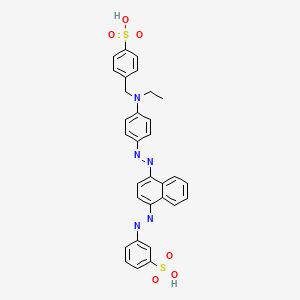
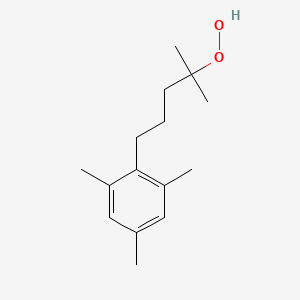
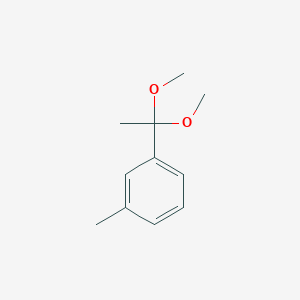
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
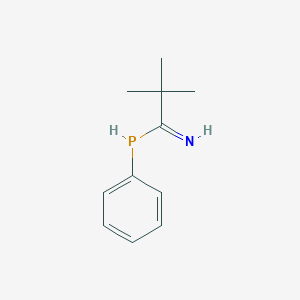

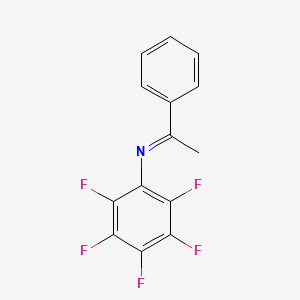
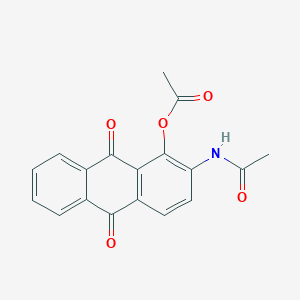

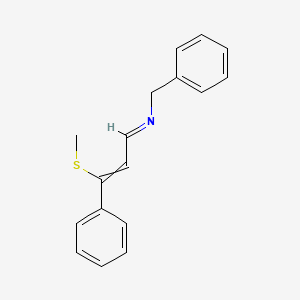
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
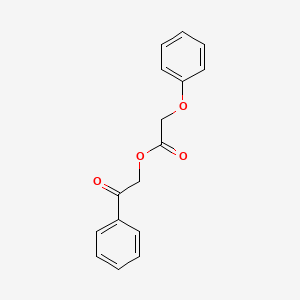
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
